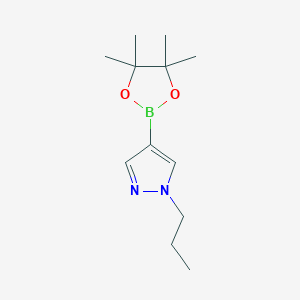
2-(4-Methylphenyl)-2-oxoethyl thiocyanate
Vue d'ensemble
Description
The compound “2-(4-Methylphenyl)-2-oxoethyl thiocyanate” is a type of organic compound. Organic compounds that contain a thiocyanate group (-SCN) are known as thiocyanates . They are often used in various fields such as medicine and agriculture due to their biological activities .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methylphenyl)-2-oxoethyl thiocyanate” were not found, there are general methods for synthesizing thiocyanates. For instance, one method involves the replacement reaction of phenyl isothiocyanate and corresponding amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. Unfortunately, specific information on “2-(4-Methylphenyl)-2-oxoethyl thiocyanate” was not found .Applications De Recherche Scientifique
Thiocyanate as a Biochemical Index
- Thiocyanate has been studied as a biochemical index of smoking exposure. Research suggests that saliva thiocyanate is a promising method for measuring smoking exposure due to its relationship with cigarette smoking and characteristic effects on health (Prue, Martin, & Hume, 1980).
Thiocyanate in Environmental and Industrial Contexts
- Thiocyanate is produced during the processing of gold ores and coke production for steel, leading to environmental concerns due to its stability and difficulty in destruction. Various biological and chemical technologies have been proposed for the destruction of thiocyanate in industrial effluents, with several bacterial species shown to degrade thiocyanate using different pathways (Gould et al., 2012).
Thiocyanate in Synthesis of Heterocyclic Compounds
- 1-Phenyl-2-thiocyanatoethanone is noted for its importance as an intermediate in the synthesis of various heterocyclic systems. This compound's reactivity and method of preparation offer substantial utility in creating novel heterocyclic compounds (Gouda, 2013).
Thiocyanate in Gold Recovery Processes
- In the realm of hydrometallurgy, thiocyanate has been explored as a leaching reagent for gold recovery. It forms water-soluble complexes with gold ions, presenting an alternative to traditional cyanidation. However, the post-processing costs and equipment requirements present challenges for its industrial application (Ma, Li, & Liu, 2015).
Mécanisme D'action
Orientations Futures
The development of new organic compounds for various applications is a dynamic field of research. While specific future directions for “2-(4-Methylphenyl)-2-oxoethyl thiocyanate” were not found, the development of new synthetic methods and the exploration of the biological activities of related compounds are potential areas of interest .
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-8-2-4-9(5-3-8)10(12)6-13-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOVVJFVCQZBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384499 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |
CAS RN |
6097-27-4 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6097-27-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















